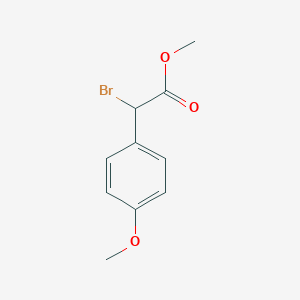

Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Description

Significance of Methyl 2-bromo-2-(4-methoxyphenyl)acetate as a Versatile Synthetic Building Block

This compound, with the chemical formula C10H11BrO3, is recognized for its utility as a key reagent in various chemical transformations. aaronchem.com Its versatility stems from the presence of multiple reactive centers that can participate in a range of substitution, elimination, and coupling reactions. aaronchem.com The bromine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack, paving the way for the introduction of diverse functionalities.

The strategic positioning of the methoxy (B1213986) group on the phenyl ring also plays a crucial role in modulating the reactivity of the molecule. This electron-donating group can influence the reaction pathways and stability of intermediates, offering a handle for chemists to fine-tune synthetic outcomes. This structural nuance makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. aaronchem.com

Below is a table summarizing the key structural features and corresponding synthetic potential of this compound:

| Structural Feature | Synthetic Potential |

| α-Bromo Ester Moiety | - Site for nucleophilic substitution reactions. - Precursor for the formation of α-aryl esters through cross-coupling reactions. - Can undergo elimination reactions to form α,β-unsaturated esters. |

| 4-Methoxyphenyl (B3050149) Group | - The methoxy group can direct electrophilic aromatic substitution. - Influences the electronic properties and reactivity of the entire molecule. |

| Methyl Ester Group | - Can be hydrolyzed to the corresponding carboxylic acid. - Can be converted to other functional groups such as amides or alcohols. |

Contemporary Research Landscape and Future Directions in Chemical Synthesis

The current research landscape for α-bromo esters, including this compound, is vibrant and expanding. While specific detailed research findings on this exact compound are not extensively documented in publicly available literature, the broader class of α-bromo-α-aryl esters is a subject of ongoing investigation. These compounds are pivotal intermediates in the synthesis of a variety of biologically active molecules and functional materials. chemimpex.com

For instance, the related compound 2-Bromo-4-methoxyphenylacetic acid is utilized in the development of pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as in the formulation of herbicides and pesticides. chemimpex.com This suggests that this compound likely holds similar potential as a precursor to a range of bioactive compounds.

Future research directions are expected to focus on several key areas:

Development of Novel Catalytic Systems: The exploration of new and more efficient catalysts for reactions involving α-bromo esters will continue to be a major focus. This includes the development of stereoselective catalysts to control the three-dimensional arrangement of atoms in the final products, which is crucial for the biological activity of many pharmaceuticals.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. Future research will likely involve the use of greener solvents, milder reaction conditions, and atom-economical reactions to minimize waste and environmental impact.

Applications in Materials Science: The unique electronic properties of the 4-methoxyphenyl group make this building block a candidate for the synthesis of novel organic materials with applications in electronics and photonics.

Exploration of New Reaction Pathways: Chemists will continue to explore new and innovative ways to utilize the reactivity of this compound and related compounds to access novel molecular scaffolds.

While detailed research on this compound is still emerging, its structural attributes and the well-established utility of related compounds firmly position it as a valuable tool in the arsenal (B13267) of synthetic organic chemists. The continued exploration of its reactivity and applications is poised to unlock new and efficient pathways for the synthesis of complex and valuable molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICYREKXXVXWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Approaches to the Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate

The introduction of a bromine atom at the alpha-position of methyl 2-(4-methoxyphenyl)acetate is a key transformation that imparts significant synthetic utility to the molecule. The effectiveness of this transformation hinges on the methodologies employed, which have evolved to offer greater control over reactivity and selectivity.

Catalytic Strategies in α-Bromination Reactions

The α-bromination of carbonyl compounds, including esters like methyl 2-(4-methoxyphenyl)acetate, proceeds via the formation of an enol or enolate intermediate. Catalysis is crucial for facilitating the formation of this intermediate, thereby enabling the reaction with an electrophilic bromine source.

Acid catalysis is a common strategy for the α-bromination of carbonyl compounds. sci-int.com Protic acids, such as sulfuric acid (H₂SO₄), can protonate the carbonyl oxygen, increasing the acidity of the α-hydrogen and promoting enolization. sci-int.com This enol then readily reacts with a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). Lewis acids can also be employed to activate the substrate and facilitate the reaction. While direct studies on methyl 2-(4-methoxyphenyl)acetate are specific, the principles of acid-catalyzed α-bromination of methylarylketones and other carbonyl compounds are well-established and applicable. sci-int.com

The choice of catalyst and brominating agent can influence the selectivity of the reaction, particularly in preventing undesirable side reactions such as polybromination or aromatic ring bromination.

| Catalyst Type | Example Catalyst | Brominating Agent | General Conditions |

| Protic Acid | H₂SO₄ | Br₂, NBS | Inert solvent, controlled temperature |

| Lewis Acid | TiCl₄, ZnCl₂ | Br₂, NBS | Anhydrous conditions, inert solvent |

Stereoselective and Enantioselective Synthesis

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the use of stereoselective or enantioselective synthetic methods.

One established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. wikipedia.org In this context, the starting material, 2-(4-methoxyphenyl)acetic acid, could be converted into an ester or amide with a chiral alcohol or amine.

The chirality of the auxiliary directs the approach of the brominating agent to one face of the enolate intermediate, resulting in the preferential formation of one diastereomer. researchgate.net After the diastereoselective bromination, the chiral auxiliary is removed, yielding the enantiomerically enriched α-bromo ester. wikipedia.org While specific examples detailing this approach for this compound are not prevalent, the methodology is a cornerstone of asymmetric synthesis and represents a viable pathway to the enantiopure compound. researchgate.netnih.gov

Biocatalysis offers a powerful and green alternative for achieving enantioselectivity. Enzymes operate with high specificity and can be used to synthesize or resolve chiral compounds. jocpr.com Two primary enzymatic strategies could be envisioned for producing enantiomerically pure this compound.

The first approach is a kinetic resolution of the racemic α-bromo ester. jocpr.com In this process, an enzyme, typically a lipase, selectively catalyzes the hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. researchgate.netjst.go.jpnih.gov The unreacted ester and the produced acid, now enantiomerically enriched, can then be separated.

A second, more direct approach involves the use of halogenating enzymes (halogenases). nih.govnih.gov These enzymes can catalyze the direct, and often highly stereoselective, halogenation of organic substrates. nih.govnih.gov An FADH₂-dependent halogenase, for instance, could potentially catalyze the enantioselective bromination of methyl 2-(4-methoxyphenyl)acetate. nih.gov This field is an area of active research, and the development of halogenases with suitable substrate specificity could provide a direct and efficient route to the desired enantiomer. researchgate.netmdpi.com

Sustainable and Green Chemistry Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes reducing reaction times, minimizing waste, and using less hazardous reagents.

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry. By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

The α-bromination of carbonyl compounds is a reaction that can benefit significantly from microwave assistance. A plausible microwave-assisted protocol for the synthesis of this compound would involve treating the starting ester, methyl 2-(4-methoxyphenyl)acetate, with a brominating agent like N-Bromosuccinimide (NBS) and a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), in a suitable solvent under microwave irradiation. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | External heating (oil bath, heating mantle) | Direct dielectric heating |

| Reaction Time | Hours | Minutes researchgate.net |

| Energy Efficiency | Lower | Higher |

| Yield | Variable, often moderate | Often higher researchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Often reduced |

This approach aligns with the principles of green chemistry by significantly reducing the energy consumption and time required for the synthesis. researchgate.net

Ultrasound-Promoted Reactions

Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of microscopic bubbles in a liquid medium generate localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates and often improved yields. researchgate.net

While direct ultrasound-promoted α-bromination of this compound has not been detailed, the ultrasound-assisted bromination of other carbonyl compounds has been successfully demonstrated. For instance, the bromination of tetracyclic cycloadducts at the α-keto position has been achieved using copper (II) bromide under ultrasonic irradiation, showing increased selectivity for the monobrominated product compared to conventional heating. mdpi.com Another study reports the ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, achieving rapid and efficient C-H bond cleavage and C-Br bond formation. nih.gov These examples suggest that an ultrasound-promoted approach could be a viable and efficient method for the α-bromination of methyl 2-(4-methoxyphenyl)acetate to yield the target compound.

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach is an attractive green alternative to traditional solution-phase synthesis. The direct application of mechanochemistry to the synthesis of this compound is not well-documented. However, the mechanochemical halogenation of other organic substrates has been reported. For example, the halogenation of unsymmetrically substituted azobenzenes has been achieved in a ball mill using N-halosuccinimides as the halogen source, in some cases facilitated by a palladium catalyst. beilstein-journals.org This demonstrates the potential of mechanochemical methods for C-H bond halogenation, a pathway that could be explored for the α-bromination of the parent ester.

Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) are mixtures of Lewis or Brønsted acids and bases that have a significantly lower melting point than their individual components. They are considered green solvents due to their low toxicity, biodegradability, and low cost. While the direct use of DES for the synthesis of this compound has not been specifically reported, DESs have been employed in related transformations. For instance, a choline (B1196258) chloride/urea-based DES has been shown to mediate the tandem oxidation and bromination of an alcohol to afford 2-bromoacetophenone. researchgate.net This suggests the potential for designing a DES system that could facilitate the α-bromination of methyl 2-(4-methoxyphenyl)acetate.

Derivatization and Transformation Reactions of this compound

The title compound is a versatile intermediate for the formation of new carbon-carbon bonds, owing to the electrophilic nature of the carbon atom bearing the bromine and the carbonyl carbon.

Carbon-Carbon Bond Forming Reactions

While direct nucleophilic addition to the ester carbonyl of this compound is less common than substitution at the α-carbon, this compound can be a precursor for reactions that proceed via nucleophilic addition mechanisms, such as the Reformatsky and Grignard reactions.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org The reaction proceeds through the formation of an organozinc reagent (a Reformatsky enolate), which then adds to the carbonyl group of an aldehyde or ketone. wikipedia.org For this compound, this would involve its reaction with zinc to form the corresponding zinc enolate, which could then be reacted with a variety of aldehydes and ketones to generate a range of β-hydroxy esters. While specific examples with the title compound are scarce, the general applicability of the Reformatsky reaction to α-bromo esters is well-established. researchgate.net

Grignard reactions with esters typically involve two additions of the Grignard reagent to the carbonyl group, resulting in a tertiary alcohol after workup. masterorganicchemistry.comyoutube.com The first addition leads to a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition. youtube.com While Grignard reagents can also react with α-bromo esters via nucleophilic substitution at the α-carbon, the reaction at the carbonyl group is a classic example of nucleophilic addition leading to carbon-carbon bond formation. The reaction of this compound with an excess of a Grignard reagent would be expected to yield a tertiary alcohol.

The palladium-catalyzed α-arylation of esters is a powerful method for the formation of carbon-carbon bonds between the α-position of an ester and an aromatic ring. This reaction, often a variant of the Suzuki-Miyaura coupling, typically involves the reaction of an α-bromo ester with an arylboronic acid or its derivatives in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The arylation of this compound would provide access to a variety of α,α-diaryl-substituted acetic acid derivatives, which are valuable scaffolds in medicinal chemistry. The general scope of the Suzuki-Miyaura coupling is broad, tolerating a wide range of functional groups on both the arylboronic acid and the electrophile. nih.govjk-sci.com While specific data for the title compound is limited, the successful arylation of other α-bromo esters suggests its viability in these transformations. A preformed palladium catalyst, such as XPhos-Pd-G2, has been shown to be effective for the Suzuki-Miyaura cross-coupling of α-chloroacetates with aryl trifluoroborates, highlighting the potential for similar reactivity with α-bromo esters. nih.gov

The general conditions for such a reaction would involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent system (e.g., THF/H₂O). The reaction proceeds via a catalytic cycle involving oxidative addition of the α-bromo ester to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the α-aryl ester and regenerate the catalyst. acs.org

Table 1: Representative Palladium-Catalyzed α-Arylation of α-Halo Esters with Organoboron Reagents

| α-Halo Ester Substrate | Organoboron Reagent | Palladium Catalyst/Ligand | Base | Product | Reference |

| Benzyl Chloroacetate | Potassium Phenyltrifluoroborate | XPhos-Pd-G2 | K₃PO₄ | Benzyl 2-phenylacetate | nih.gov |

| Benzyl Chloroacetate | Potassium 2-Methoxyphenyltrifluoroborate | XPhos-Pd-G2 | Cs₂CO₃ | Benzyl 2-(2-methoxyphenyl)acetate | nih.gov |

| Generic α-Bromo Ester | Arylboronic Acid | Pd(OAc)₂/Phosphine | Base | α-Aryl Ester | organic-chemistry.org |

This table presents analogous reactions to illustrate the potential for the arylation of this compound.

Interconversion to Related Organic Functionalities

The conversion of this compound into the corresponding α-bromoketone, 2-bromo-1-(4-methoxyphenyl)ethanone, requires a transformation of the methyl ester group into a methyl ketone. The term "hydrolysis" in this context refers to a multi-step synthetic conversion rather than a simple reaction with water.

A viable pathway for this conversion involves the reaction of the ester with an organometallic reagent. For instance, the addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to this compound could yield the desired α-bromoketone. youtube.com This reaction proceeds through a tetrahedral intermediate which, upon acidic workup, collapses to the ketone. Careful control of reaction conditions, such as low temperature and stoichiometric amounts of the Grignard reagent, is crucial to prevent over-addition, which would lead to the formation of a tertiary alcohol.

Once synthesized, 2-bromo-1-(4-methoxyphenyl)ethanone serves as a versatile synthetic intermediate. nih.govresearchgate.netnist.gov The presence of the α-bromo group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution, enabling a wide range of subsequent transformations.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOH, NaOMe) | Ester or Carboxylic Acid | organic-chemistry.org |

| Nucleophilic Substitution (Amination) | Amine (R₂NH) | α-Aminoketone | rsc.org |

| Hantzsch Thiazole Synthesis | Thioamide | Thiazole | researchgate.net |

| Epoxide Formation | NaBH₄ (reduction), then base | Epoxide | youtube.com |

The synthesis of a vicinal haloether from this compound is a non-trivial transformation that requires a multi-step approach. A plausible synthetic route involves the creation of a carbon-carbon double bond followed by a haloalkoxylation reaction.

The first step would be a dehydrobromination of the starting material to generate the corresponding α,β-unsaturated ester, methyl 2-(4-methoxyphenyl)acrylate. This elimination reaction can typically be achieved using a non-nucleophilic base.

In the second step, the resulting alkene can undergo an electrophilic addition reaction. Treatment with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in an alcohol solvent (e.g., methanol (B129727) or ethanol) would lead to the formation of the desired vicinal bromoether. mdpi.com In this reaction, the alcohol acts as a nucleophile, trapping the bromonium ion intermediate to yield the final product. The regioselectivity of this addition is governed by Markovnikov's rule, with the bromine adding to the less substituted carbon and the alkoxy group adding to the more substituted, benzylic carbon. This sequence provides a strategic pathway to introduce both a halogen and an ether functionality onto adjacent carbon atoms.

The synthesis of N-(α-Bromoacyl)-α-amino esters from this compound involves the formation of an amide bond. This is typically accomplished via a two-step procedure: hydrolysis of the starting ester to the corresponding carboxylic acid, followed by amide coupling with an amino ester.

Step 1: Hydrolysis this compound is first hydrolyzed to 2-bromo-2-(4-methoxyphenyl)acetic acid. nih.gov This can be achieved under either acidic or basic conditions, followed by neutralization.

Step 2: Amide Coupling The resulting carboxylic acid is then coupled with the desired α-amino ester. This transformation is a cornerstone of peptide synthesis, and numerous reagents have been developed to facilitate this reaction efficiently while minimizing side reactions and racemization. bachem.com The carboxylic acid is activated in situ by a coupling reagent, converting the hydroxyl group into a better leaving group. The amino group of the α-amino ester then acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond. This method is highly versatile and compatible with a wide range of functional groups on both the carboxylic acid and the amino ester components. nih.gov

| Coupling Reagent | Abbreviation | Description | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) reagent; forms a dicyclohexylurea (DCU) byproduct. | bachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, allowing for easy byproduct removal. | bachem.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium (B103445) salt-based reagent known for high efficiency and low racemization. | bachem.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An aminium/uronium salt-based reagent, highly effective for sterically hindered couplings. | bachem.com |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms Involving Methyl 2-bromo-2-(4-methoxyphenyl)acetate

The primary reaction mechanism for the formation of this compound is the α-bromination of its precursor, Methyl 2-(4-methoxyphenyl)acetate. This transformation is analogous to the well-established Hell-Volhard-Zelinskii (HVZ) reaction for carboxylic acids. libretexts.orglibretexts.org While carboxylic acids require conversion to an acid bromide to facilitate enolization, esters can undergo enolization directly under acidic or basic conditions.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation by a weak base forms an enol intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂). The final step is the deprotonation of the oxygen to regenerate the carbonyl group, yielding the α-bromo ester.

Key Mechanistic Steps (Acid-Catalyzed):

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., HBr).

Enolization: A base removes the α-hydrogen to form the enol tautomer.

Nucleophilic Attack: The electron-rich double bond of the enol attacks Br₂.

Deprotonation: The protonated carbonyl is deprotonated to yield the final product.

Alternatively, reagents such as N-bromosuccinimide (NBS) can be used, which may proceed through either a radical or ionic pathway depending on the reaction conditions, such as the presence of a radical initiator or a polar solvent. mdpi.com The α-bromo ester product is itself a valuable synthetic intermediate, as the bromine atom is a good leaving group and is activated towards SN2 reactions. libretexts.org This enhanced reactivity is due to the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state. libretexts.org

Role of Catalysis and Reagents in Stereochemical Outcomes

The α-carbon in this compound is a stereocenter. Consequently, controlling the stereochemical outcome of its synthesis is a significant challenge. The use of specific catalysts and reagents is paramount in achieving enantioselectivity.

Organocatalysis has emerged as a powerful strategy for asymmetric α-functionalization. nih.govrsc.org Although much of the research has focused on aldehydes and ketones, the principles are applicable to esters. Chiral secondary amines, such as derivatives of proline or diphenylpyrrolidine, can be used as catalysts. nih.govresearchgate.net The catalyst reacts with the substrate to form a chiral enamine intermediate. This enamine is sterically hindered in a predictable way, forcing the bromine source to attack from the less hindered face, leading to the preferential formation of one enantiomer.

The choice of the brominating agent is also critical. While Br₂ is common, bulkier electrophilic bromine sources can enhance stereoselectivity by increasing the steric hindrance in the transition state.

Below is a table summarizing the role of different catalytic approaches in similar α-halogenation reactions.

| Catalyst/Reagent Type | Role in Reaction | Potential Stereochemical Outcome | Reference |

| Acid Catalyst (e.g., HBr) | Promotes enolization for reaction with Br₂. | Generally produces a racemic mixture as the planar enol intermediate can be attacked from either face. | libretexts.org |

| Chiral Amine Organocatalyst | Forms a chiral enamine intermediate with the substrate. | Can lead to high enantiomeric excess (ee) by directing the attack of the bromine source to one face of the enamine. | nih.govresearchgate.net |

| Lewis Acid (e.g., TiCl₄) | Can catalyze esterification of the corresponding α-bromo acid or promote enolate formation. | Typically results in a racemic product unless a chiral Lewis acid is employed. | google.com |

| Nickel/Chiral Ligand | Used in subsequent reactions of the racemic α-bromo ester to achieve stereoconvergent cross-coupling. | Can convert a racemic starting material into a single enantiomer of the product. | nih.gov |

Solvent Effects and Reaction Environment Influence on Reactivity

The solvent environment plays a critical role in directing the course and efficiency of reactions involving this compound. The choice of solvent can influence reaction rates, selectivity, and even determine which products are formed.

Solvent polarity is a key factor. In the α-bromination of carbonyl compounds, the stability of the enol or enolate intermediate is crucial. Polar protic solvents can solvate and stabilize ionic intermediates through hydrogen bonding, while polar aprotic solvents are effective at solvating cations but not anions.

Research on the α-bromination of 1,3-diketones with NBS demonstrated that the solvent can control the reaction outcome. For instance, different solvents could selectively yield α-monobrominated, dibrominated, or imidated products from the same starting materials. researchgate.net In another study, the synthesis of a related haloether compound was successful in methanol (B129727), but the reaction failed to proceed when ethanol, isopropyl alcohol, or tert-butanol (B103910) were used as solvents, highlighting the high specificity of solvent interactions. mdpi.com

The influence of the reaction environment is summarized in the table below based on studies of analogous systems.

| Solvent | Solvent Type | Influence on Reactivity | Reference |

| Methanol | Polar Protic | Can act as both a solvent and a reactant (e.g., in haloetherification), enabling specific reaction pathways. | mdpi.com |

| Acetonitrile | Polar Aprotic | Found to be a highly effective solvent for visible light-induced C-H bromination reactions with NBS. | organic-chemistry.org |

| Triethylorthoformate (TOF) | - | Promoted selective α-monobromination of 1,3-diketones. | researchgate.net |

| Non-polar Solvents (e.g., CCl₄) | Non-polar | Often used in radical reactions with NBS, as they do not solvate ionic intermediates effectively. | - |

Intermolecular Interactions and Crystal Packing Effects on Chemical Behavior

While the crystal structure for this compound is not publicly detailed, an analysis of closely related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides significant insight into the likely intermolecular interactions and crystal packing. nih.gov These solid-state characteristics influence physical properties like melting point and solubility and can affect solid-state reactivity.

The key intermolecular forces expected to govern the crystal lattice include:

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond donor," forming directional interactions with Lewis basic atoms like the carbonyl oxygen (Br···O). These interactions are increasingly recognized for their role in crystal engineering.

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds involving the methyl ester group, the methoxy (B1213986) group, and the aromatic ring hydrogens are expected to be prevalent. In a related crystal structure, C-H···O interactions were observed. researchgate.net

π-π Stacking: The electron-rich 4-methoxyphenyl (B3050149) rings can engage in π-π stacking interactions, where the aromatic rings pack in a parallel or offset fashion.

The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals that molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.gov Although the title ester cannot form such strong dimers, the presence of bromine and multiple oxygen atoms suggests a complex network of weaker interactions will dictate its packing.

| Interaction Type | Potential Atoms Involved | Typical Distance (Å) | Significance | Reference |

| Halogen Bond | C-Br ··· O=C | ~3.0 - 3.4 | Influences molecular orientation and packing. | nih.gov |

| Hydrogen Bond | C-H ··· O | ~2.2 - 2.8 (H···O) | Contributes to lattice stability; forms networks. | nih.govresearchgate.net |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | ~3.5 - 4.0 | Stabilizes packing through aromatic interactions. | - |

These organized, non-covalent interactions in the solid state create a unique chemical environment that can differ significantly from the solution phase, potentially influencing the compound's stability and reactivity in solid-formulations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. researchgate.netmdpi.com These methods allow for the detailed investigation of molecular systems, providing accurate predictions of various chemical and physical properties.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds like Methyl 2-bromo-2-(4-methoxyphenyl)acetate. DFT studies on structurally related molecules, such as dimethoxybenzene derivatives and chalcones, have demonstrated the power of this approach in correlating structure with function. mdpi.comnih.gov

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy conformation on the potential energy surface. researchgate.net For this compound, geometry optimization would be performed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This process provides a precise three-dimensional model of the molecule.

Following optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also allow for the prediction of the infrared (IR) and Raman spectra. mdpi.com The calculated frequencies for characteristic functional groups, such as the carbonyl (C=O) stretch of the ester, the C-O stretches of the ether and ester groups, and the vibrations of the substituted benzene (B151609) ring, can be compared with experimental data to validate the computational model. mdpi.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-O(ester) | ~1.35 Å |

| Bond Length | C(carbonyl)=O | ~1.21 Å |

| Bond Length | C(alpha)-Br | ~1.95 Å |

| Bond Angle | O=C-O(ester) | ~124° |

| Bond Angle | C(aromatic)-C(alpha)-Br | ~110° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(alpha)-C(carbonyl) | Variable |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, characterizing its nucleophilic nature. taylorandfrancis.com Conversely, the LUMO energy relates to the electron affinity and signifies the ability to accept electrons, reflecting its electrophilic nature. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals, highlighting the likely sites for nucleophilic and electrophilic attack.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites within a molecule. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. wolfram.comresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. wolfram.comresearchgate.net

Green: Regions of neutral or near-zero potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the alpha-carbon due to the electron-withdrawing effects of the adjacent bromine and ester groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netsci-hub.se This method is particularly useful for understanding charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. researchgate.net

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(Omethoxy) | π(Caromatic-Caromatic) | ~25.0 | π-conjugation |

| LP(Ocarbonyl) | σ(Calpha-Ccarbonyl) | ~5.0 | Hyperconjugation |

| σ(Caromatic-H) | σ*(Caromatic-Caromatic) | ~4.5 | Hyperconjugation |

Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. (χ = -μ)

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. (ω = μ2 / 2η) researchgate.net

These indices provide a comprehensive framework for comparing the reactivity of this compound with other compounds. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. researchgate.net

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Global Softness (S) | 1 / η | 0.38 |

| Electronegativity (χ) | -μ | 3.85 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.79 |

Ab Initio Methods in Structural and Vibrational Analysis

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to determine the optimized molecular geometry and to predict vibrational spectra (infrared and Raman). For this compound, ab initio calculations, such as those employing Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could provide precise information about bond lengths, bond angles, and dihedral angles. Furthermore, the calculation of the Hessian matrix would yield the harmonic vibrational frequencies, which can be compared with experimental spectroscopic data to aid in the assignment of vibrational modes.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational landscape. By simulating the molecule's dynamics, researchers can identify low-energy conformations and understand the barriers to conformational changes. MD simulations can also provide insights into the molecule's reactivity by simulating its interactions with other molecules or its behavior under different conditions.

Structure-Reactivity Relationships Derived from Theoretical Models

By combining the results from various computational methods, it is possible to establish structure-reactivity relationships. For this compound, theoretical models could be used to understand how its electronic and structural features influence its chemical reactivity. For example, by calculating molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors (e.g., Fukui functions), one could predict the most likely sites for nucleophilic or electrophilic attack. These theoretical insights can be invaluable for understanding and predicting the chemical behavior of the compound.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Utilization as a Key Intermediate in Pharmaceutical Synthesis

The reactivity of the carbon-bromine bond in Methyl 2-bromo-2-(4-methoxyphenyl)acetate allows for its facile integration into larger molecular structures, making it a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The structural motif of (4-methoxyphenyl)acetate is present in several therapeutic compounds. One of the most notable applications is in the synthesis of drugs for metabolic disorders, such as Navaglitazar.

Navaglitazar: This compound is a potent agonist for the peroxisome proliferator-activated receptor (PPAR), which is a target for drugs treating type 2 diabetes. An efficient asymmetric synthesis of Navaglitazar utilizes (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate as a key chiral building block. chimia.ch This glycidate, an α,β-epoxy ester, is directly accessible from the reaction of p-anisaldehyde and an α-haloacetate like methyl 2-bromoacetate via the Darzens condensation, highlighting the foundational role of this class of bromo-esters in accessing critical chiral intermediates for complex API synthesis. chimia.chorganic-chemistry.org The synthesis of Navaglitazar from the glycidate showcases a high-yield pathway that relies on the pre-installed stereochemistry of the intermediate to ensure the final product's optical purity. chimia.ch

While the outline mentions Ambucetamide, a known antispasmodic agent, its synthesis from this compound is not as prominently documented in readily available scientific literature compared to the synthesis of Navaglitazar.

A molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. This compound and its close analogs, like methyl bromoacetate (B1195939), are instrumental in constructing such scaffolds due to their ability to alkylate a wide range of nucleophiles.

HIV Capsid Modulators: The capsid (CA) protein is an essential structural protein for the HIV virus, making it a prime target for antiviral drug development. nih.gov Phenylalanine derivatives have been investigated as potent HIV capsid modulators. mdpi.com In the synthesis of novel scaffolds for these modulators, α-bromoacetates are used as key reagents. For example, in the creation of quinazolin-4-one bearing phenylalanine derivatives, methyl bromoacetate is used in a nucleophilic substitution reaction to build a critical part of the heterocyclic scaffold. nih.gov This demonstrates the utility of the bromoacetate functional group in the assembly of complex architectures designed to interfere with viral replication. nih.govnih.gov

Aldose Reductase Inhibitors: Aldose reductase is an enzyme implicated in the long-term complications of diabetes. nih.gov Inhibitors of this enzyme can prevent or ameliorate conditions such as diabetic neuropathy and retinopathy. In the synthesis of novel aldose reductase inhibitors, scaffolds are often constructed using α-bromoacetates. For instance, various spirobenzopyran scaffolds have been synthesized where ethyl bromoacetate is used to introduce an acetic acid ester side chain, a common feature in many aldose reductase inhibitors. nih.gov

Benzoxazole (B165842) Derivatives: The benzoxazole ring system is a privileged scaffold in medicinal chemistry, found in compounds with anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govmdpi.com The synthesis of complex benzoxazole derivatives often relies on building blocks that can be coupled to form the final structure. Bromo-substituted aryl compounds are frequently used for this purpose. For example, 2-(2-bromophenyl)benzoxazole is a key intermediate that can undergo Suzuki cross-coupling reactions to generate a library of 2-(2-arylphenyl)benzoxazoles, which have shown promise as selective anti-inflammatory agents. nih.gov The reactive bromine atom on a structure like this compound provides a synthetic handle for similar carbon-carbon bond-forming reactions to build diverse benzoxazole-based libraries.

| Therapeutic Target/Scaffold | Role of α-Bromoacetate Moiety | Example Application Area |

| HIV Capsid (CA) Protein | Scaffold construction via alkylation | Antiviral Drug Discovery nih.govnih.gov |

| Aldose Reductase (ARL2) | Introduction of acetic acid side chains | Diabetic Complication Therapeutics nih.gov |

| Benzoxazole Core | Precursor for cross-coupling reactions | Anti-inflammatory Agents mdpi.comnih.gov |

Role as a Chiral Auxiliary or in Chiral Induction

While this compound itself is not a classical chiral auxiliary that is attached and later removed, its derivatives are pivotal as chiral building blocks for chiral induction in asymmetric synthesis. youtube.comrsc.org This is a strategy where the stereochemistry of a final molecule is controlled by starting with a precursor that already possesses the desired chirality.

The synthesis of Navaglitazar is a key example of this principle. The process starts with an optically active glycidate, (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate. chimia.ch This chiral epoxide is synthesized in a stereocontrolled manner, and its inherent chirality directs the formation of the subsequent stereocenters in the Navaglitazar molecule. By employing a starting material with a defined stereochemistry that is structurally derived from the reaction of an α-bromoacetate, the synthesis avoids the need for costly chiral resolution steps later in the sequence and ensures the production of the correct enantiomer of the drug. chimia.ch

Enabling Synthesis of Diverse Highly Functionalized Organic Compounds

The dual functionality of this compound—an electrophilic carbon bearing the bromine and a carbonyl group that can be transformed into an enolate—enables its participation in a variety of powerful carbon-carbon bond-forming reactions.

Lactones (cyclic esters) are common structural motifs in natural products and pharmacologically active compounds. nih.gov The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters, which can be readily cyclized to form lactones. researchgate.netwikipedia.org This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent (a Reformatsky enolate). wikipedia.org This enolate then adds to an aldehyde or ketone.

This compound is an ideal substrate for the Reformatsky reaction. When reacted with an aldehyde or ketone in the presence of zinc, it forms a β-hydroxy ester which, under certain conditions or upon subsequent treatment, can cyclize. For example, the reaction of related γ-bromo-esters with aldehydes has been shown to proceed through a δ-lactone intermediate, demonstrating the utility of this reaction in forming cyclic structures. researchgate.net

Epoxides, particularly α,β-epoxy esters (also known as glycidic esters), are highly valuable synthetic intermediates because the strained three-membered ring can be opened by various nucleophiles to generate highly functionalized products. The Darzens condensation is a direct method for synthesizing these compounds. organic-chemistry.org The reaction involves the base-mediated condensation of an α-halo ester with an aldehyde or ketone. organic-chemistry.orgresearchgate.net

This compound can serve as the α-halo ester component in this reaction. In the presence of a suitable base, it forms an enolate that attacks a carbonyl compound, followed by an intramolecular SN2 reaction where the oxygen anion displaces the bromide to form the epoxide ring. organic-chemistry.org This reaction is a powerful tool for creating two new stereocenters with controlled, albeit often mixed, diastereoselectivity. researchgate.netnih.gov As mentioned previously, the synthesis of the glycidic ester intermediate for Navaglitazar is a practical application of this transformation. chimia.chgoogle.com

| Reaction Type | Key Reagent(s) | Product Class |

| Reformatsky Reaction | Zinc, Aldehyde/Ketone | β-Hydroxy Esters, Lactones wikipedia.orgresearchgate.net |

| Darzens Condensation | Base, Aldehyde/Ketone | α,β-Epoxy Esters (Glycidates) organic-chemistry.orgresearchgate.net |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information to detail the direct application of This compound in the synthesis of chiral diacids, chiral diamines, chiral ligands, and its use as a chiral resolving agent as outlined in the requested article structure.

Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated at this time. Further research and publication in this specific area would be required to provide the detailed findings necessary to fulfill the outlined sections.

Conclusion and Outlook in Methyl 2 Bromo 2 4 Methoxyphenyl Acetate Research

Summary of Current Research Advancements

Current research predominantly utilizes Methyl 2-bromo-2-(4-methoxyphenyl)acetate and its related structures as foundational materials for more complex syntheses. The bromine atom and the methoxy (B1213986) group on the aromatic ring are particularly important as they enhance the compound's reactivity, making it a valuable intermediate. chemimpex.com

Key advancements include:

Synthesis of Natural Products and Bioactive Molecules: The closely related precursor, 3-bromo-4-methoxyphenylacetic acid, is instrumental in the synthesis of several natural products. nih.gov Notable examples include the antimitotic agent Combretastatin A-4, Verongamine, and model systems of Vancomycin. nih.gov This underscores the utility of the bromo-methoxyphenylacetic acid core in creating biologically significant compounds.

Pharmaceutical Intermediates: This class of compounds serves as a key intermediate in the development of various pharmaceuticals. chemimpex.com Research has particularly focused on its application in designing novel anti-inflammatory and analgesic agents. chemimpex.com The structural motif is also found in precursors to multi-kinase inhibitors being investigated for cancer therapy. nih.gov

Agrochemical Development: In addition to pharmaceuticals, these compounds are used in the formulation of herbicides and pesticides, contributing to crop protection. chemimpex.com

Organic Synthesis Methodologies: The synthesis of related compounds, such as 2-Bromo-4'-methoxyacetophenone, has been optimized using various brominating agents and solvent systems to achieve high yields, including environmentally friendly methods that avoid organic solvents. These methodological advancements are crucial for the large-scale and sustainable production of these intermediates.

Emerging Trends and Future Research Avenues

The future of research involving this compound is geared towards leveraging its unique chemical properties for more sophisticated applications.

Advanced Catalysis and Coupling Reactions: The presence of a bromine atom makes this compound an excellent candidate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future research will likely focus on developing novel catalytic systems to functionalize this position with greater efficiency and selectivity, thereby expanding the diversity of accessible molecules. chemimpex.com

Fragment-Based Drug Discovery (FBDD): The bromo-methoxyphenylacetate scaffold represents an ideal fragment for FBDD. Its relatively small size and reactive handles allow it to be used as a starting point for building more complex drug candidates by exploring the chemical space around the core structure.

Development of Novel Bioactive Scaffolds: Research is moving towards using this intermediate to create novel heterocyclic compounds and other complex scaffolds. For instance, derivatives have been used to synthesize N-(5-methoxyphenyl) methoxybenzenesulphonamides, which have shown potent cytotoxic effects against human tumor cell lines by targeting tubulin. nih.gov

Polymer and Materials Science: While less explored, the application of related phenylacetic acid derivatives in polymer chemistry is an emerging field. By converting the acetate (B1210297) group into a polymerizable functional group, new monomers can be synthesized. These could be used to create advanced polymers with tailored thermal, optical, or electronic properties.

Impact on Pharmaceutical and Advanced Materials Development

The impact of this compound and its analogs is most profound in the early-stage development of new products in the pharmaceutical and potentially in the advanced materials sectors.

In the pharmaceutical industry , this compound acts as a critical starting material, enabling the efficient synthesis of complex active pharmaceutical ingredients (APIs). Its role as a precursor to potent anticancer and anti-inflammatory agents highlights its importance in drug discovery pipelines. chemimpex.comnih.gov The ability to readily modify the structure allows medicinal chemists to fine-tune the pharmacological properties of lead compounds, accelerating the development of new therapeutics. nih.gov

In the field of advanced materials , while still a nascent area of application, the potential is significant. The aromatic core and reactive functional groups provide a platform for designing novel monomers for specialty polymers. These materials could find applications in electronics, photonics, or as high-performance plastics. The incorporation of bromine can also impart flame-retardant properties to materials.

The following table summarizes the key application areas for derivatives of the bromo-(4-methoxyphenyl)acetate structure.

| Application Area | Specific Use | Research Finding |

| Pharmaceuticals | Precursor for Anti-cancer agents | Used in the synthesis of Combretastatin A-4 and tubulin inhibitors. nih.govnih.gov |

| Precursor for Anti-inflammatory drugs | Serves as a key intermediate in the design of anti-inflammatory agents. chemimpex.com | |

| Precursor for Analgesics | Employed as a building block for developing new analgesic drugs. chemimpex.com | |

| Agrochemicals | Intermediate for Herbicides/Pesticides | Utilized in the formulation of crop protection chemicals. chemimpex.com |

| Organic Synthesis | Versatile Building Block | The reactive bromine and methoxy groups facilitate the introduction of diverse functional groups. chemimpex.com |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-bromo-2-(4-methoxyphenyl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of 4-methoxyphenylacetic acid derivatives. For example, regioselective bromination using bromine in acetic acid at room temperature achieves high yields (61%) . Optimization involves controlling stoichiometry (1:1 molar ratio of substrate to Br₂), reaction time (60–90 minutes), and purification via column chromatography (e.g., Biotage systems with pentane/EtOAc gradients). Monitoring by TLC or HPLC ensures completion.

- Key Considerations : Excess bromine may lead to di-brominated byproducts, requiring precise stoichiometry. Solvent choice (acetic acid vs. DCM) impacts reaction rate and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.34–6.87 ppm, methoxy groups at δ 3.81–3.85 ppm) .

- MS (EI/ESI) : Validates molecular weight (247.06 g/mol) and fragmentation patterns .

- IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .

- Data Interpretation : Discrepancies in integration (e.g., unresolved carbons in NMR) may arise from dynamic effects or impurities, necessitating repeated trials or alternative solvents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Approach : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides bond lengths, angles, and torsion angles. For example, the dihedral angle between the phenyl ring and acetate group (78.15°) confirms steric hindrance .

- Case Study : Hydrogen-bonded dimers (R₂²(8) motif) in 2-(3-bromo-4-methoxyphenyl)acetic acid highlight intermolecular interactions affecting crystallinity . Use WinGX for data refinement and Mercury for visualization.

Q. What computational methods are suitable for analyzing the electronic structure and reaction mechanisms involving this compound?

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (adapted into DFT) predicts electron density distributions and reaction pathways. For example, studying the electron-withdrawing effects of bromine (C-C-C angle = 121.5°) vs. methoxy groups (118.2°) .

- Software : Gaussian or ORCA for optimizing geometries; Multiwfn for electron localization analysis .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The bromine atom acts as a leaving group, while the methoxy group directs electrophilic substitution. Steric effects from the ortho-bromo substituent may slow transmetallation in Pd-catalyzed reactions.

- Experimental Design : Compare reactivity with analogs (e.g., 4-fluoro or unsubstituted phenyl) using kinetic studies (GC-MS monitoring) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact. Wash immediately with water if exposed .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via licensed hazardous chemical handlers .

Data Contradictions and Troubleshooting

Q. How to address discrepancies in reported melting points or spectral data?

- Root Causes : Polymorphism (different crystal packing) or solvent residues. For example, predicted boiling points (263°C) may vary with pressure.

- Resolution : Reproduce synthesis/purification steps; use DSC for melting point analysis and high-field NMR (≥400 MHz) for clarity .

Applications in Drug Discovery

Q. Can this compound serve as a precursor for bioactive molecules like Combretastatin analogs?

- Case Study : this compound derivatives are intermediates in antimitotic agents. A Perkin condensation/decarboxylation sequence yields Combretastatin A-4 analogs .

- Screening : Test cytotoxicity via MTT assays and tubulin polymerization inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.